molecular formula C20H21N5OS B15099819 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide

2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide

Cat. No.: B15099819
M. Wt: 379.5 g/mol
InChI Key: WPIFYDLOTZSDLA-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives, characterized by a sulfanyl-linked acetamide moiety and a pyridin-4-yl substituent on the triazole ring. The structure features a 4-allyl group on the triazole core and a 2,6-dimethylphenyl acetamide side chain. Such derivatives are typically synthesized via alkylation of triazole thiones followed by functionalization of the acetamide group, as seen in analogous syntheses of related compounds .

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5OS/c1-4-12-25-19(16-8-10-21-11-9-16)23-24-20(25)27-13-17(26)22-18-14(2)6-5-7-15(18)3/h4-11H,1,12-13H2,2-3H3,(H,22,26)

InChI Key

WPIFYDLOTZSDLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the acetamide group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and alkyl halides. The reaction conditions typically involve moderate temperatures (25-100°C) and the use of solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce reduced triazole derivatives or amines.

Scientific Research Applications

2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differentiating features are outlined below:

Compound Name Triazole Substituents Aryl Group Molecular Weight Notable Features
Target Compound 4-Allyl, 5-pyridin-4-yl 2,6-dimethylphenyl 407.47 g/mol Pyridin-4-yl enhances hydrogen-bonding potential; dimethylphenyl improves lipophilicity.
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide 4-Allyl, 5-pyridin-2-yl 2,6-dibromo-4-methylphenyl 523.24 g/mol Bromine atoms increase molecular weight and lipophilicity; pyridin-2-yl alters steric interactions.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino, 5-furan-2-yl Variable N-aryl substituents ~350 g/mol Furan-2-yl introduces planar heterocyclic geometry; amino group enables hydrogen bonding.

Key Observations:

  • Pyridine vs. Furan: The pyridin-4-yl group in the target compound offers greater basicity and hydrogen-bonding capacity compared to the furan-2-yl group in analogs. This may enhance receptor binding or solubility in polar solvents .
  • Substituent Effects: The 2,6-dimethylphenyl group in the target compound provides steric hindrance and increased lipophilicity compared to brominated or non-halogenated aryl groups in analogs. This could influence metabolic stability and membrane permeability.

Physicochemical Properties and Computational Analysis

  • Molecular Weight: The target compound (407.47 g/mol) falls within the acceptable range for drug-like molecules, contrasting with the brominated analog (523.24 g/mol), which may face challenges in bioavailability due to higher molecular weight .
  • LogP (Estimated): The dimethylphenyl group likely increases logP compared to furan-based analogs, suggesting improved lipid solubility but reduced aqueous solubility.

Biological Activity

The compound 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its pharmacological potential.

Chemical Structure and Synthesis

The chemical structure of the compound features a triazole ring, which is known for its diverse biological activities. The presence of the allyl group and a pyridine moiety contributes to its unique properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the allyl and acetamide functionalities.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₄H₁₈N₄S
Molecular Weight286.39 g/mol
Functional GroupsTriazole, Pyridine, Acetamide
Synthesis MethodMulti-step organic synthesis

Antimicrobial Activity

Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The synthesized compound has been tested against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

In a study conducted by Yuksektepe Ataol et al. (2014), the compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans25

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. The presence of the pyridine and triazole moieties is believed to enhance its cytotoxic effects.

Research Findings

In vitro studies have shown that the compound exhibits cytotoxic activity against several cancer cell lines, including:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)18
A549 (lung cancer)15

These findings suggest that the compound may interfere with cellular processes essential for cancer cell survival.

The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for microbial growth and tumor progression. The triazole moiety is known to interact with enzyme targets such as fungal cytochrome P450 enzymes, leading to disrupted cell membrane synthesis in microbes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the substituents on the triazole and pyridine rings can significantly affect biological activity. For example:

  • Allyl Group : Enhances antimicrobial activity.
  • Pyridine Moiety : Essential for cytotoxic effects against cancer cells.
  • Acetamide Group : Contributes to overall stability and bioavailability.

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